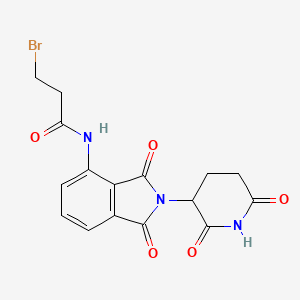![molecular formula C13H21NO2Si B14768890 2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxa-azaspiro ring system, which is a fusion of oxygen and nitrogen atoms within a spirocyclic framework. The compound also features a trimethylsilyl-ethynyl group, which adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic ring system and the introduction of the trimethylsilyl-ethynyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as the trimethylsilyl-ethynyl group through reactions like silylation and alkynylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: Another spirocyclic compound with similar structural features but different functional groups.
2-oxa-7-azaspiro[4.4]nonan-8-one: A related compound with variations in the spirocyclic core and functional groups.
Uniqueness
2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel- stands out due to its specific combination of functional groups and stereochemistry. The presence of the trimethylsilyl-ethynyl group and the (5R,9R)-rel- configuration contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H21NO2Si |
|---|---|
Molecular Weight |
251.40 g/mol |
IUPAC Name |
(5R,9R)-7-methyl-9-(2-trimethylsilylethynyl)-2-oxa-7-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C13H21NO2Si/c1-14-9-11(5-8-17(2,3)4)13(10-14)6-7-16-12(13)15/h11H,6-7,9-10H2,1-4H3/t11-,13+/m1/s1 |
InChI Key |
VEVDHQZBFVBIKA-YPMHNXCESA-N |
Isomeric SMILES |
CN1C[C@H]([C@@]2(C1)CCOC2=O)C#C[Si](C)(C)C |
Canonical SMILES |
CN1CC(C2(C1)CCOC2=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


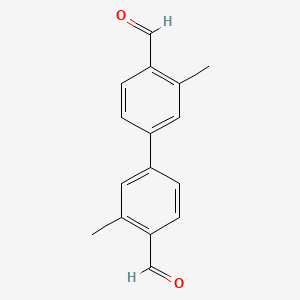
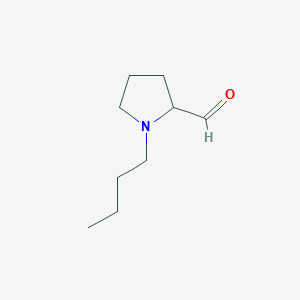

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)
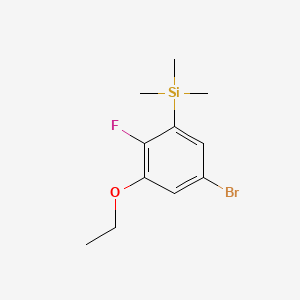
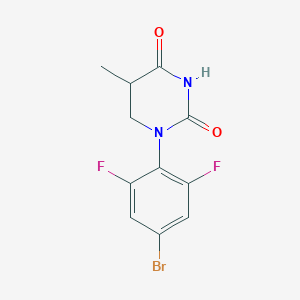
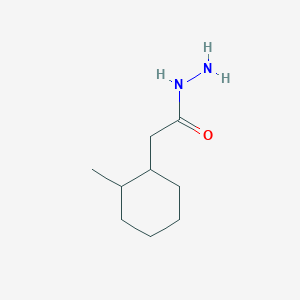
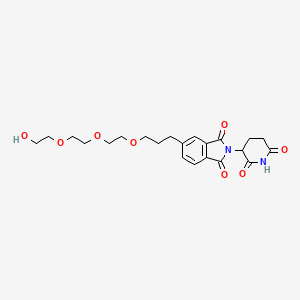
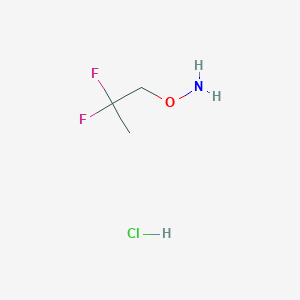
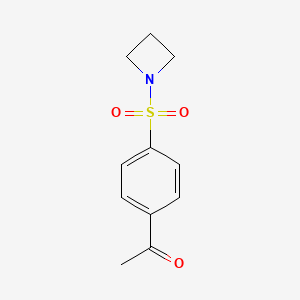
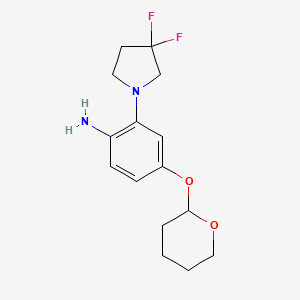
amine](/img/structure/B14768872.png)
